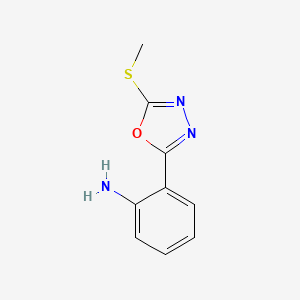

5-(2-Aminophenyl)-2-methylthio-1,3,4-oxadiazole

説明

Synthesis Analysis

5-(2-Aminophenyl)-2-methylthio-1,3,4-oxadiazole and its derivatives are typically synthesized through electrochemical oxidation of semicarbazone at a platinum electrode. This process involves using lithium perchlorate as a supporting electrolyte in acetonitrile, with platinum plates serving as both working and counter electrodes and a saturated calomel electrode as a reference electrode (Kumar, 2012). Other methods include treatment of 1,3,4-oxadiazoles with chloropentane-2,4-dione, leading to thiazole derivatives, which are further methylated to produce various compounds (Paepke et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectroscopic methods such as IR, 1H, and 13C NMR. X-ray diffraction studies have been used to confirm the structures of specific compounds, revealing details about their molecular arrangement and interactions, such as hydrogen bonding and π-interactions (Zhu et al., 2021).

Chemical Reactions and Properties

1,3,4-oxadiazoles undergo various chemical reactions, including acetylation, which can result in monoacetyl and diacetyl derivatives. The reactivity of these compounds can vary based on the crystal facets exposed during the reaction, as observed in solid-state acetylation studies (Dymshits & Rublewa, 1996).

Physical Properties Analysis

The physical properties of these compounds, such as thermal degradation and solubility, are significant for understanding their stability and applicability. For instance, novel 1,3,4-oxadiazole-containing polyazomethines synthesized by polycondensation were found to be insoluble in common organic solvents but soluble in concentrated sulfuric acid. Their thermal degradation starts at around 400°C (Saegusa et al., 1992).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability in various conditions, are crucial for the practical application of these compounds. For example, some derivatives exhibit weak antibacterial activity against certain bacteria, showing potential for antimicrobial applications (Ates et al., 1998).

科学的研究の応用

Synthesis and Characterization

5-(2-Aminophenyl)-2-methylthio-1,3,4-oxadiazole derivatives have been synthesized through various methods, including electrochemical oxidation and catalytic hydrogenation. These synthesis methods are crucial for exploring the compound's potential applications in different fields. For instance, electrochemical synthesis of 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives involves oxidation of semicarbazone at a platinum electrode, highlighting a unique approach to producing these compounds (Shi-feng, 2007) (Kumar, 2012).

Potential Medical Applications

Some derivatives of 1,3,4-oxadiazole, including the 5-(2-Aminophenyl)-2-methylthio variant, have shown potential in medical research. For example, certain 1,3,4-oxadiazole derivatives have been evaluated for their anticonvulsant and muscle relaxant activities, with some showing promising results. This indicates potential applications in developing treatments for conditions such as epilepsy and muscle spasms (Almasirad et al., 2007).

Computational and Pharmacological Evaluation

In-depth computational and pharmacological evaluations have been conducted on 1,3,4-oxadiazole derivatives, including assessments of their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. This comprehensive approach to evaluating the compound's efficacy and safety is crucial in determining its suitability for various therapeutic applications (Faheem, 2018).

Antimicrobial Activity

Various studies have explored the antimicrobial properties of 1,3,4-oxadiazole derivatives. These compounds have been tested against a range of microbial species, showing varying degrees of effectiveness. This research opens up possibilities for using these compounds in developing new antimicrobial agents, which is particularly relevant given the increasing concern over antibiotic resistance (Gul et al., 2017).

特性

IUPAC Name |

2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-14-9-12-11-8(13-9)6-4-2-3-5-7(6)10/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXNFNWTUQOKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(O1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Aminophenyl)-2-methylthio-1,3,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。